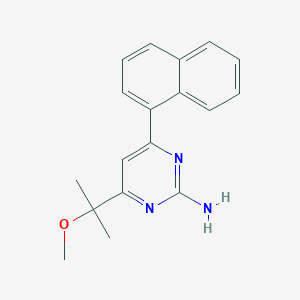![molecular formula C9H16N4S B5781945 N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea, also known as IPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPTU has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea involves its interaction with ROS in cells. N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to bind to ROS and inhibit their activity, which can have a range of downstream effects on cellular signaling pathways. This mechanism of action has made N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea a valuable tool for studying the role of ROS in cellular processes.
Biochemical and Physiological Effects:
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of ROS in cells, which can have downstream effects on cellular signaling pathways. Additionally, N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea for lab experiments is its ability to inhibit the activity of ROS in cells. This makes it a valuable tool for studying the role of ROS in cellular processes. However, there are also limitations to the use of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in lab experiments. For example, it can be difficult to control the concentration of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in cells, which can lead to inconsistent results.
Orientations Futures
There are a number of potential future directions for research involving N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea. One area of interest is the development of new compounds based on N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea that may have even more potent effects on ROS activity. Additionally, researchers are interested in exploring the potential therapeutic applications of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea for the treatment of inflammatory diseases and other conditions. Finally, there is ongoing research into the mechanisms of action of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea and how it interacts with ROS in cells, which may lead to new insights into cellular signaling pathways.
Méthodes De Synthèse
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea can be synthesized using a variety of methods, but one of the most common involves the reaction of isopropyl isothiocyanate with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as triethylamine. This reaction produces N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea as a white solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have a range of potential applications in scientific research. One of the most promising is its use as a tool for studying the role of reactive oxygen species (ROS) in cellular signaling pathways. N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to inhibit the activity of ROS in cells, allowing researchers to study the effects of ROS on cellular processes.
Propriétés
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-7(2)12-9(14)10-4-8-5-11-13(3)6-8/h5-7H,4H2,1-3H3,(H2,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXTFSKXJLUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-propan-2-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)



![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)

